molecular formula C8H16<br>H2C=C(CH3)CH2C(CH3)3<br>C8H16<br>CH3C(CH3)=CHC(CH3)3<br>C8H16 B089804 Diisobutylene CAS No. 107-39-1

Diisobutylene

Cat. No. B089804
CAS RN: 107-39-1
M. Wt: 112.21 g/mol
InChI Key: FXNDIJDIPNCZQJ-UHFFFAOYSA-N
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Patent
US04891445

Procedure details

200 ml of dry sulphonated Amberlyst 15 resin are placed in a tubular reactor with a capacity of approximately 420 ml (length: 135 cm; bore: 20 mm). Liquid diisobutylene at a rate of 112 g/h (that is 1 mole/h) and 136 g/h of gaseous H2S (that is 4 moles of H2S per 1 of diisobutylene) are introduced continuously at the head of the reactor at a pressure of 10 bars. The reactants are mixed intimately before their entry into the reactor, where the reaction mixture is maintained at the temperature of 45° C. The liquid flowing continuously from the reactor is collected and the remaining hydrogen sulphide is degassed. Analyses are carried out both on the crude liquid reaction products and on the gaseous effluents from the reaction, with the aim of establishing the complete balance of the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[CH2:3].[SH2:9]>>[C:2]([SH:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Name
Quantity
4 mol
Type
reactant
Smiles
S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
200 ml of dry sulphonated Amberlyst 15 resin are placed in a tubular reactor with a capacity of approximately 420 ml (length: 135 cm; bore: 20 mm)
ADDITION
Type
ADDITION
Details
The reactants are mixed intimately before their entry into the reactor, where the reaction mixture
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
the remaining hydrogen sulphide is degassed
CUSTOM
Type
CUSTOM
Details
liquid reaction products
CUSTOM
Type
CUSTOM
Details
on the gaseous effluents from the reaction
CUSTOM
Type
CUSTOM
Details
the complete balance of the reaction

Outcomes

Product
Name
Type
Smiles
C(C)(C)(CC(C)(C)C)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.